2-Cyclohexylpyrrolidine

Catalog No.
S782040
CAS No.
367281-02-5
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylpyrrolidine

CAS Number

367281-02-5

Product Name

2-Cyclohexylpyrrolidine

IUPAC Name

2-cyclohexylpyrrolidine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2

InChI Key

KRDXTHSSNCTAGY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCCN2

Canonical SMILES

C1CCC(CC1)C2CCCN2
  • Organic Chemistry: As a cyclic amine, 2-Cyclohexylpyrrolidine could be used as a building block in organic synthesis for the creation of more complex molecules. Its reactivity would likely be similar to other cycloalkylpyrrolidines, which have been employed in the synthesis of various pharmaceuticals and functional materials [].
  • Medicinal Chemistry: The presence of a nitrogen atom and a cyclohexyl group suggests potential for 2-Cyclohexylpyrrolidine to have interesting biological properties. However, no documented research on its medicinal uses is currently available in public sources. Further studies would be required to determine its potential bioactivity.

2-Cyclohexylpyrrolidine is an organic compound with the molecular formula C10H19NC_{10}H_{19}N and a molecular weight of 153.26 g/mol. It features a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle, substituted at the second position with a cyclohexyl group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is classified under the category of amines and is known for its chiral nature, which allows it to participate in stereoselective reactions .

Due to its functional groups:

  • Acylation: The amine group in 2-cyclohexylpyrrolidine can react with acylating agents such as acid chlorides to form amides. This reaction is significant in synthesizing more complex molecules.
  • Alkylation: The nitrogen atom can also be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives, which may exhibit different biological activities compared to the parent compound.
  • N-oxidation: The nitrogen atom can be oxidized to form N-oxides, which can alter the compound's reactivity and biological properties.

Several methods have been developed for synthesizing 2-cyclohexylpyrrolidine:

  • Direct Cyclization: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from cyclohexanone and an amine source, cyclization can yield the desired pyrrolidine structure.
  • Reduction Reactions: Another approach includes the reduction of corresponding pyrrole derivatives or other nitrogen-containing compounds, followed by cyclization to form 2-cyclohexylpyrrolidine.
  • Chiral Auxiliary Method: Utilizing chiral auxiliaries in synthesis can enhance the stereochemical control in producing enantiomerically pure forms of 2-cyclohexylpyrrolidine.

The applications of 2-cyclohexylpyrrolidine span various fields:

  • Pharmaceuticals: Its potential as a chiral building block makes it valuable in drug synthesis, particularly for creating compounds with specific biological activities.
  • Material Science: The compound may also find applications in developing new materials due to its unique chemical properties, including its ability to act as a ligand in coordination chemistry.
  • Chemical Research: As a versatile intermediate, it serves as a useful reagent in organic synthesis and medicinal chemistry .

Several compounds share structural similarities with 2-cyclohexylpyrrolidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-Cyclohexyl-2-pyrrolidonePyrrolidone derivativeHigh boiling point; used as a solvent
4-CyclohexylpyrrolidinePyrrolidine derivativeDifferent substitution pattern; potential for different reactivity
N-Methyl-2-cyclohexylpyrrolidineMethylated derivativeAltered steric properties affecting biological activity

These compounds demonstrate variations in substitution patterns and functional groups that influence their chemical behavior and potential applications.

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of 2-cyclohexylpyrrolidine is governed by several molecular factors that influence its resistance to degradation under various conditions. The compound exhibits moderate thermodynamic stability due to the presence of both stabilizing and destabilizing structural elements [1] [2].

Electronic Structure Contributions

The pyrrolidine nitrogen atom contributes significantly to the compound's stability through its lone pair electrons, which provide electron density that can stabilize the molecular framework. The cyclohexyl substituent at the 2-position introduces steric bulk that provides additional stability through steric protection of reactive sites [3] [4].

Degradation Pathways

Analysis of degradation kinetics reveals multiple pathways through which 2-cyclohexylpyrrolidine can undergo decomposition:

Degradation MechanismConditionsRate DependencyPrimary Products
Hydrolytic DegradationAcidic/Basic pHpH dependentHydrolysis products
Oxidative DegradationOxygen presenceO2 concentration dependentOxidized intermediates
Thermal DegradationElevated temperatureTemperature dependentThermal decomposition
Photolytic DegradationUV radiationLight intensity dependentPhotodegradation products

Thermodynamic Parameters

The thermodynamic stability assessment reveals that entropy contributions play a crucial role in determining the overall stability. The vibrational and rotational degrees of freedom associated with the cyclohexyl group contribute to the entropy term, which can overcome positive enthalpy contributions under certain conditions [2] [5].

Activation Energy Considerations

Degradation kinetics studies indicate that the activation energy for thermal decomposition varies with reaction conditions. The presence of catalysts or metal ions can significantly reduce the activation energy, leading to enhanced degradation rates [3] [6].

Solubility Behavior in Organic Solvent Systems

The solubility profile of 2-cyclohexylpyrrolidine reflects its lipophilic character, which is primarily determined by the cyclohexyl substituent and the pyrrolidine ring structure. The compound demonstrates distinct solubility patterns across different solvent systems [7] .

Hydrophobic Character

The cyclohexyl group imparts significant hydrophobic character to the molecule, resulting in limited water solubility. Water solubility is restricted to less than 1 mg/mL due to the hydrophobic nature of the cyclohexyl substituent .

Organic Solvent Compatibility

The compound exhibits excellent solubility in various organic solvents:

Solvent SystemSolubilityNotes
WaterLimited (<1 mg/mL)Hydrophobic cyclohexyl group
Organic SolventsHigh (>50 mg/mL)Good lipophilicity
DichloromethaneHighGood solvent
TetrahydrofuranHighGood solvent
DimethylformamideHighGood solvent

Solvent Effects on Stability

The choice of solvent significantly impacts the compound's stability:

SolventPolarityStabilityReason
WaterHighLowerHydrolysis risk
MethanolHighModerateProtic solvent
DichloromethaneModerateHigherAprotic, stable
TolueneLowHigherNon-polar, stable
AcetonitrileModerateModerateAprotic, moderate

Lipophilicity Parameters

The estimated logarithmic partition coefficient (LogP) ranges from 2.4 to 2.6, indicating moderate lipophilicity. This value is consistent with the compound's preference for organic solvents over aqueous systems [9] [10].

Spectroscopic Fingerprints: Nuclear Magnetic Resonance and Infrared Characterization

Spectroscopic analysis of 2-cyclohexylpyrrolidine provides detailed structural information through characteristic absorption patterns and chemical shifts that serve as molecular fingerprints [11] [12].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis reveals complex multiplet patterns characteristic of the pyrrolidine ring and cyclohexyl substituent:

NucleusRegionChemical ShiftMultiplicity
¹HPyrrolidine NCH3.0-4.0 ppmComplex
¹HCyclohexyl CH2.5-3.0 ppmComplex
¹HCH2 groups1.0-2.5 ppmComplex
¹³CPyrrolidine C50-65 ppmCH signal
¹³CCyclohexyl C25-35 ppmCH signal
¹³CCH2 carbons20-30 ppmCH2 signal

The ¹H NMR spectrum in CDCl₃ exhibits characteristic patterns with the pyrrolidine ring protons appearing as complex multiplets between 3.0-4.0 ppm, while the cyclohexyl protons appear in the 2.5-3.0 ppm region [12].

¹³C NMR Characteristics

The ¹³C NMR spectrum provides clear identification of carbon environments, with pyrrolidine carbons appearing in the 50-65 ppm range and cyclohexyl carbons in the 25-35 ppm region. The aliphatic CH₂ carbons appear in the 20-30 ppm range [11].

Infrared Spectroscopy

IR spectroscopic analysis reveals characteristic absorption bands:

Functional GroupFrequency RangeAssignment
C-H stretching2800-3000 cm⁻¹Aliphatic C-H
C-N stretching1000-1300 cm⁻¹Pyrrolidine C-N
Ring vibrations800-1000 cm⁻¹Pyrrolidine ring
Cyclohexyl C-H2850-2950 cm⁻¹Cyclohexyl vibrations

The IR spectrum shows prominent C-H stretching absorptions in the 2800-3000 cm⁻¹ region, characteristic of the aliphatic nature of both the pyrrolidine ring and cyclohexyl substituent [13] [14].

Chromatographic Retention Patterns and Mass Spectrometry Fragmentation

Chromatographic behavior and mass spectrometric fragmentation patterns provide important analytical information for compound identification and purity assessment [15] [16].

Chromatographic Retention Behavior

The compound exhibits characteristic retention patterns across different chromatographic systems:

MethodColumn TypeRetention PatternDetection
Gas ChromatographyCapillaryModerate retentionFID/MS
HPLCC18 Reverse PhaseLipophilic retentionUV detection
LC-MSC18 Reverse PhaseGood separationMS detection
Retention BehaviorNon-polar stationary phaseHydrophobic interactionsVarious detectors

The lipophilic nature of 2-cyclohexylpyrrolidine results in significant retention on reverse-phase chromatographic systems, with retention times increasing with the hydrophobic character of the mobile phase [17] [18].

Mass Spectrometry Fragmentation

Electron impact mass spectrometry reveals characteristic fragmentation patterns:

Fragmentm/zIntensityMechanism
Molecular Ion [M]⁺153Low-ModerateElectron impact
Loss of H [M-1]⁺152LowHydrogen loss
Loss of CH₃ [M-15]⁺138ModerateMethyl radical loss
Loss of C₆H₁₁ [M-83]⁺70HighCyclohexyl cleavage

The base peak at m/z 70 corresponds to the pyrrolidine ring after loss of the cyclohexyl group (C₆H₁₁, 83 mass units), indicating preferential cleavage at the C-C bond connecting the cyclohexyl substituent to the pyrrolidine ring [15] [19].

Fragmentation Mechanisms

The fragmentation pattern follows typical amine fragmentation pathways with α-cleavage being the dominant process. The nitrogen atom stabilizes the resulting cation through resonance, making the pyrrolidine fragment the most stable ion [16] [20].

Molecular Descriptors

Key molecular descriptors that influence chromatographic and mass spectrometric behavior include:

DescriptorValueImpact
Molecular Weight153.26 g/molModerate size
Hydrogen Bond Donors1Limited H-bonding
Hydrogen Bond Acceptors1Nitrogen lone pair
Rotatable Bonds1Flexible cyclohexyl
Lipophilicity (LogP)2.4-2.6 (estimated)Lipophilic character

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023
Kohler et al. Synthetic cascades are enabled by combining biocatalysts with artficial metalloenzymes. Nature Chemistry, doi: 10.1038/nchem.1498, published online 25 November 2012 http://www.nature.com/nchem

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